molecular formula C7H10N2O2 B12923026 2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one CAS No. 13420-33-2

2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one

Cat. No.: B12923026
CAS No.: 13420-33-2
M. Wt: 154.17 g/mol
InChI Key: OHDBUPPRRSOCJZ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-5-methylpyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a formyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-formyl-5-methylpyrimidin-4(1H)-one.

    Reduction: Formation of 2-(methoxymethyl)-5-methyl-1,2,3,4-tetrahydropyrimidin-4(1H)-one.

    Substitution: Formation of 2-(aminomethyl)-5-methylpyrimidin-4(1H)-one or 2-(thiomethyl)-5-methylpyrimidin-4(1H)-one.

Scientific Research Applications

2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving nucleic acid interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors involved in nucleic acid metabolism. The methoxymethyl group can enhance its binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4(1H)-one: Lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.

    2-(Hydroxymethyl)-5-methylpyrimidin-4(1H)-one: The hydroxymethyl group can participate in different types of chemical reactions compared to the methoxymethyl group.

    2-(Ethoxymethyl)-5-methylpyrimidin-4(1H)-one: The ethoxymethyl group may confer different solubility and reactivity properties.

Uniqueness

2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance its solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

13420-33-2

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(methoxymethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-3-8-6(4-11-2)9-7(5)10/h3H,4H2,1-2H3,(H,8,9,10)

InChI Key

OHDBUPPRRSOCJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)COC

Origin of Product

United States

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